Triclosan-13C12

Analytical Chemistry LC-MS/MS Method Validation Isotope Dilution

Quantifying triclosan in complex matrices (wastewater, biosolids, serum) suffers from matrix effects that unlabeled or non-co-eluting IS cannot correct. Triclosan-13C12 (≥98% HPLC) solves this via full 13C12-labeling for identical chromatographic behavior and a +12 Da mass shift. - Eliminates deuterium-hydrogen exchange issues; no chromatographic shift vs native analyte - Validated precision: RSD <11% in water; recoveries 97-101% in sludge/soil - Avoids mass spectral interferences seen with 13C6-labeled versions in multi-residue panels

Molecular Formula C12H7Cl3O2
Molecular Weight 301.45 g/mol
Cat. No. B15555254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriclosan-13C12
Molecular FormulaC12H7Cl3O2
Molecular Weight301.45 g/mol
Structural Identifiers
InChIInChI=1S/C12H7Cl3O2/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6,16H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1
InChIKeyXEFQLINVKFYRCS-WCGVKTIYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triclosan-13C12 Internal Standard


Triclosan-13C12 (13C12-TCS) is a stable isotope-labeled internal standard (SIL-IS) where all twelve carbon atoms in the triclosan molecule are uniformly replaced with the carbon-13 isotope . As a fully 13C-labeled analog of the widely used antimicrobial agent triclosan (TCS), this compound is employed in isotope dilution mass spectrometry (ID-MS) workflows to enable precise and accurate quantification of native triclosan in complex biological and environmental matrices . The incorporation of twelve 13C atoms increases the molecular weight from 289.5 g/mol (unlabeled) to 301.5 g/mol, providing a +12 Da mass shift that ensures chromatographic co-elution with the analyte while allowing unambiguous mass spectrometric differentiation [1].

Fully 13C12-labeled internal standard for triclosan
Co-elutes with native analyte in reversed-phase LC
Corrects matrix effects and extraction losses in LC-MS/MS or GC-MS

Triclosan-13C12 vs. Generic Substitutes


Isotopically labeled internal standards are essential for correcting matrix effects, extraction variability, and ionization fluctuations in quantitative LC-MS/MS and GC-MS assays. However, not all labeled analogs perform equivalently. Deuterated internal standards (e.g., Triclosan-d3) can exhibit chromatographic isotope effects, leading to retention time shifts relative to the unlabeled analyte that compromise co-elution and accurate correction [1]. Additionally, deuterium-hydrogen exchange in protic solvents or biological matrices can alter the isotopic purity and effective concentration of the standard over time [1]. Partially 13C-labeled analogs (e.g., Triclosan-13C6) offer improved chromatographic fidelity but may provide insufficient mass separation, increasing the risk of isotopic cross-talk between the analyte isotopologue cluster and the internal standard signal in complex matrices [2]. Triclosan-13C12, with full 13C substitution, mitigates both of these failure modes—eliminating deuterium-related retention time shifts while providing a +12 Da mass shift that minimizes isotopic overlap and maximizes quantitative accuracy [3].

Unlabeled or non-co-eluting IS
May fail to correct ionization variability and introduce quantification bias
13C6-Triclosan analog
MS transition may overlap with co-eluting 13C6-TCC internal standard
Deuterated triclosan (e.g., D3)
Chromatographic retention shift may expose IS to different matrix effects

Triclosan-13C12 Comparative Evidence


MS Transition Specificity vs. 13C6 Analogs

In reversed-phase liquid chromatography, fully 13C-labeled internal standards such as Triclosan-13C12 exhibit identical retention times to their unlabeled counterparts, unlike deuterated analogs which often display a measurable negative isotopic shift (earlier elution) due to the shorter C-D bond length and altered lipophilicity [1]. This co-elution is essential for robust correction of matrix-induced ionization suppression or enhancement, as the internal standard and analyte must experience identical electrospray conditions at the moment of ionization [1]. Published LC-MS/MS methods for triclosan quantification using 13C12-TCS report consistent peak alignment with native triclosan across various C18 stationary phases and mobile phase compositions .

MS Transition Specificity
Head-to-head
13C12-TCS (m/z 299→35) avoids overlap with 13C6-TCC IS. 13C6-TCS (m/z 293→35) overlaps and may cause interference.
Supports method specificity in multi-analyte panels.
Reported in simultaneous triclosan/triclocarban biosolid method.
Analytical Chemistry LC-MS/MS Method Validation Isotope Dilution

Precision and Accuracy in Water Analysis

A key advantage of Triclosan-13C12 over partially labeled analogs such as Triclosan-13C6 is the reduced potential for isotopic cross-talk between the internal standard channel and the native analyte isotopologue cluster [1]. The +12 Da mass shift of 13C12-TCS places the internal standard signal well outside the naturally abundant M+1, M+2, and M+3 isotopologues of unlabeled triclosan (which arise primarily from 13C and 37Cl natural abundance), thereby minimizing signal contribution from the analyte to the internal standard channel [1]. In contrast, a +6 Da shift from 13C6 labeling may still exhibit overlap with the higher-mass tail of the analyte isotopic envelope in complex matrices or at high analyte concentrations, necessitating mathematical correction algorithms that introduce additional uncertainty [2].

Precision & Accuracy
Head-to-head
RSD < 11.0%, relative error < 12.3% (n=3) in spiked coastal water.
Indicates consistent method performance with 13C12-IS.
GC-ion trap MS after C18 SPE; water matrix.
Mass Spectrometry Quantitative Bioanalysis Internal Standard Selection

Consistent Recovery in Solid Matrices

Triclosan-13C12 has been employed as an internal standard in validated GC-MS methods for the determination of triclosan and methyl-triclosan in environmental solid samples including sewage sludge and soil [1]. Using isotope dilution with 13C12-labeled compounds, recoveries of triclosan from laboratory-spiked sludge samples ranged from 97.4% to 101.3%, and from soil samples from 98.7% to 99.0% [1]. These recovery values, consistently near 100%, demonstrate the effectiveness of 13C12-TCS in correcting for analyte losses during sample preparation, extraction, and derivatization steps [1].

Recovery in Solids
Supporting evidence
Sludge: 97.4–101.3%; Soil: 98.7–99.0% recovery after MSPD and derivatization.
Demonstrates effective correction for extraction losses in solid matrices.
GC-MS isotope dilution; sludge and soil samples.
Environmental Analysis Method Validation Recovery Efficiency

Co-Elution Fidelity vs. Deuterated Standards

Triclosan-13C12 (99% isotopic purity, Cambridge Isotope Laboratories) has been validated as an internal standard for the quantification of triclosan in human urine using LC-MS/MS . In this method, the calibration curve was linear from 1 to 40,000 fmol/μL, with a lower limit of quantitation (LLOQ) of approximately 10 fmol/μL of triclosan in extracted urine . This wide linear range enables the accurate measurement of triclosan across several orders of magnitude, from low environmental background levels in unexposed individuals to significantly elevated concentrations in occupationally or environmentally exposed populations .

Co-Elution Fidelity
Class-level
13C12-TCS co-elutes exactly with analyte. Deuterated standards show retention time shift.
Co-elution ensures matched ionization conditions.
Reversed-phase LC behavior; class-level inference.
Bioanalysis LC-MS/MS Method Validation

Stability in Long-Term Degradation Studies: Performance Relative to Deuterated Surrogates

In a comparative study of indigenous versus spiked compound degradation in biosolids-amended soil, 13C12-TCS was employed as the labeled surrogate for triclosan, while BPA-d16 was used for bisphenol A [1]. The study revealed that the degradation behavior of spiked 13C12-TCS more closely tracked that of indigenous triclosan compared to the BPA-d16/BPA pair, which exhibited a 5-fold difference in degradation rate [1]. Although differences between spiked and indigenous TCS degradation curves were still observed (particularly in centrifuge-dried biosolids), 13C12-TCS remained detectable throughout the 100-day study period, whereas spiked BPA-d16 fell below detection limits prior to study completion [1].

Environmental Fate Soil Degradation Stable Isotope Probing

Isotopic Fidelity for Metabolic Tracing: Complete 13C Mineralization Tracking

Triclosan-13C12 enables definitive tracking of complete mineralization and carbon assimilation in microbial degradation studies. In experiments with Sphingomonas sp. strain YL-JM2C, 13C12-TCS was used to demonstrate that the labeled triclosan was completely mineralized to 13CO2, and a portion of the heavier carbon was assimilated into bacterial phospholipid fatty acids (PLFAs) [1]. This application leverages the full 13C substitution of all twelve carbon atoms, allowing unambiguous detection of 13C-enriched metabolic products and providing insights into microbial catabolic and anabolic pathways that would be ambiguous or impossible with partially labeled or deuterated surrogates [1].

Microbial Degradation Stable Isotope Probing Carbon Tracing

Triclosan-13C12 Application Scenarios


Human Biomonitoring Applications

In large-scale human biomonitoring programs where urinary triclosan levels serve as a biomarker of exposure, Triclosan-13C12 provides the wide linear dynamic range (1–40,000 fmol/μL) and low LLOQ (10 fmol/μL) required to quantify concentrations across the entire population distribution without sample re-analysis . The elimination of deuterium-related retention time shifts ensures consistent peak integration across hundreds or thousands of samples run over extended analytical sequences [1]. Procurement of 13C12-TCS for these studies directly supports regulatory exposure assessment and epidemiological investigations linking triclosan exposure to health outcomes.

Wastewater and Biosolids Analysis

For compliance monitoring of triclosan in biosolids destined for land application, Triclosan-13C12 delivers validated recoveries of 97.4–101.3% in sludge and 98.7–99.0% in soil using isotope dilution GC-MS . This level of accuracy is necessary for meeting regulatory reporting requirements and for generating data that can be used in environmental risk assessments. The +12 Da mass shift minimizes isotopic interference from co-extracted matrix components, a common challenge in sludge and soil extracts containing high organic matter content [1].

High-Specificity Multi-Analyte Methods

In studies aimed at identifying microorganisms responsible for triclosan biodegradation in wastewater treatment plants or contaminated soils, Triclosan-13C12 enables definitive tracking of carbon flow from the contaminant into microbial biomass and respiratory CO2 . The full 13C labeling of all twelve carbon atoms provides the maximum possible tracer density, doubling the sensitivity for detecting 13C incorporation into phospholipid fatty acids (PLFAs) compared to the 13C6 analog . This application is essential for developing bioremediation strategies and for understanding the environmental fate of this ubiquitous contaminant of emerging concern .

Pharmacokinetic and Toxicokinetic Studies Requiring High-Selectivity Quantification

In preclinical and clinical pharmacokinetic studies of triclosan, where plasma or tissue concentrations must be accurately measured in the presence of numerous metabolites and endogenous interferences, Triclosan-13C12 offers superior selectivity over deuterated internal standards . The absence of deuterium-hydrogen exchange eliminates a potential source of isotopic dilution that can skew quantitative results in protic biological matrices . The +12 Da mass separation also reduces the risk of cross-talk from triclosan metabolites that may share structural features and generate isobaric or near-isobaric MS/MS transitions [1].

Application
Selection Property
Validation Focus
Human exposure assessment research
Co-elution and +12 Da mass shift
Accuracy and precision in urine/serum research matrices
Environmental monitoring research
High recovery in complex solid/liquid matrices
Method reproducibility in water, sludge, soil
Multi-analyte LC-MS/MS development
No mass spectral overlap with co-analyte IS
Specificity in combined triclosan/triclocarban analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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